molecular formula C11H14N2 B3179613 4-Amino-3-(tert-butyl)benzonitrile CAS No. 1369783-60-7

4-Amino-3-(tert-butyl)benzonitrile

Cat. No. B3179613
CAS RN: 1369783-60-7
M. Wt: 174.24 g/mol
InChI Key: OHFQJRBPQHEPBX-UHFFFAOYSA-N
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Description

4-Amino-3-(tert-butyl)benzonitrile is an amino substituted benzonitrile . It is used as a radioprotective agent . The molecular formula of this compound is C11H13N .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to a pyrimidine ring . The 3D structure of the compound can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 159.23 , a refractive index of 1.518 , a boiling point of 258 °C , and a density of 0.94 g/mL at 25 °C .

Scientific Research Applications

4-Amino-3-(tert-butyl)benzonitrile has a variety of scientific applications. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and indoles. In addition, it is used as a starting material in the synthesis of polymeric materials, such as polyamides and polyimides.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-Amino-3-(tert-butyl)benzonitrile in laboratory experiments is its availability. The compound is widely available from chemical suppliers, making it easy to obtain for research purposes. The major limitation of the compound is its reactivity. It is highly reactive and can easily form unwanted side products, making it difficult to use in certain types of experiments.

Future Directions

The future directions for 4-Amino-3-(tert-butyl)benzonitrile research include exploring its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to better understand its mechanism of action and to identify new applications for the compound. Other potential future directions include exploring its potential as a drug delivery system, as a catalyst in organic synthesis, and as a building block for the synthesis of novel materials.

Safety and Hazards

4-Amino-3-(tert-butyl)benzonitrile is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It is also harmful if inhaled and can cause specific target organ toxicity, particularly the respiratory system .

properties

IUPAC Name

4-amino-3-tert-butylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQJRBPQHEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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